N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique molecular structure that combines elements of benzothiazole and benzodioxine, which are known for their biological activities.
This compound can be classified under the categories of benzothiazoles and benzodioxines, which are significant in various pharmaceutical applications. The compound's IUPAC name reflects its intricate structure, which includes functional groups that contribute to its reactivity and biological interactions. It is available through chemical suppliers like ChemDiv and Sigma-Aldrich, indicating its relevance in research and development settings .
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions.
The precise conditions can vary based on the specific synthetic route chosen by the chemist .
The molecular formula of N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is .
The compound's structure can be depicted using SMILES notation: COc(cc1)cc2c1nc(N(Cc1cnccc1)C(c1cccs1)=O)s2, which provides insight into its connectivity and functional groups .
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to synthesize analogs for further study .
The mechanism of action for N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves interaction with biological targets such as enzymes or receptors:
Quantitative data regarding binding affinities and biological assays are essential for understanding its efficacy .
The physical properties of N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide include:
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties .
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2